N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
描述
N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl group at the 4-amino position, a phenyl group at the 1-position, and a 4-methylpiperazine substituent at the 6-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds widely studied as kinase inhibitors, antimicrobial agents, and anticancer candidates due to their structural resemblance to purines, enabling competitive interactions with ATP-binding domains . The 4-methylpiperazine moiety enhances solubility and modulates pharmacokinetic properties, while the 3-chlorophenyl group contributes to target affinity via hydrophobic interactions .
属性
分子式 |
C22H22ClN7 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H22ClN7/c1-28-10-12-29(13-11-28)22-26-20(25-17-7-5-6-16(23)14-17)19-15-24-30(21(19)27-22)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3,(H,25,26,27) |
InChI 键 |
RTERNMDFRVRWDR-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl |
产品来源 |
United States |
准备方法
合成路线和反应条件
N-(3-氯苯基)-6-(4-甲基哌嗪-1-基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺的合成通常涉及多步有机反应。
吡唑并[3,4-d]嘧啶核心的形成: 此步骤通常涉及在酸性或碱性条件下,将合适的先驱体环化。
氯苯基的引入: 可以通过亲核芳香取代反应实现。
甲基哌嗪基的连接: 此步骤通常涉及使用 4-甲基哌嗪进行亲核取代反应。
与苯基的最终偶联: 可以使用钯催化的交叉偶联反应,例如 Suzuki 或 Heck 偶联。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器、自动化合成平台以及严格的纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
N-(3-氯苯基)-6-(4-甲基哌嗪-1-基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺可以发生各种化学反应,包括:
氧化: 该反应可以引入额外的官能团或修饰现有的官能团。
还原: 这可用于将硝基还原为胺或其他官能团转化。
取代: 亲核和亲电取代反应都可能发生,特别是在芳香环上。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用诸如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 的还原剂。
取代: 通常使用卤素 (Cl2, Br2) 和亲核试剂 (胺、硫醇) 等试剂。
主要产物
这些反应的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化衍生物,而取代反应可能会在芳香环上引入各种官能团。
科学研究应用
Anti-inflammatory Agents
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including the compound , exhibit anti-inflammatory properties. A study demonstrated that these compounds could provide protection against carrageenan-induced edema, showing lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
Antitumor Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its potential antitumor effects. Compounds within this class have been reported to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth and metastasis. For instance, a derivative similar to N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promise in preclinical models for various cancers .
Antiviral Properties
Certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as potential antiviral agents. They may function as substrates for enzymes involved in nucleic acid metabolism, which could inhibit viral replication. This application is particularly relevant in the context of emerging viral infections where novel therapeutic agents are urgently needed .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving several newly synthesized pyrazolo[3,4-d]pyrimidine derivatives, researchers assessed their anti-inflammatory potency through in vivo models. The results indicated that compounds similar to N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibited significant reductions in edema compared to untreated controls, suggesting a strong therapeutic potential for inflammatory conditions .
Case Study 2: Antitumor Activity Assessment
A series of experiments were conducted to evaluate the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives on human cancer cell lines. The study found that specific derivatives led to a marked decrease in cell viability and induced apoptosis in cancer cells. These findings support the hypothesis that such compounds could serve as effective chemotherapeutic agents .
Data Table: Summary of Biological Activities
作用机制
N-(3-氯苯基)-6-(4-甲基哌嗪-1-基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以与这些靶标结合,调节它们的活性并影响各种细胞通路。例如,它可能会抑制特定的激酶,从而导致对细胞增殖和存活的下游影响。
相似化合物的比较
Positional Isomerism in the Chlorophenyl Group
Replacing the 3-chlorophenyl group with a 4-chlorophenyl substituent (CAS 946289-20-9) results in a positional isomer with identical molecular weight and formula. Such substitutions can alter binding modes in target proteins; for example, the 4-chloro derivative may exhibit reduced steric hindrance in planar binding pockets .
Piperazine Substituent Modifications
- Benzylpiperazine vs. Methylpiperazine (CAS 878063-77-5): The 4-benzylpiperazine group increases molecular weight (463.96 vs.
Core Heterocycle Variations
- Thieno[3,2-d]pyrimidine Hybrid (): Replacing the pyrazolo[3,4-d]pyrimidine core with a thieno[3,2-d]pyrimidine alters electronic properties and ring planarity, impacting ATP-binding site interactions. This compound showed promising bioactivity in preliminary studies .
Functional Group Replacements
- Methylsulfonyl vs. Piperazine (): The methylsulfonyl group (electron-withdrawing) at position 6 reduces basicity compared to 4-methylpiperazine (electron-donating), affecting solubility and target engagement. The methylsulfonyl analog demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .
- Phenoxymethyl Substituent (CAS 330786-24-8): The ether-linked 3-chlorophenoxymethyl group introduces flexibility and hydrogen-bonding capacity, which may enhance interactions with polar residues in enzymatic targets .
生物活性
N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been recognized for its diverse pharmacological properties. The structural features contributing to its activity include:
- Pyrazolo[3,4-d]pyrimidine core : Known for its ability to inhibit various kinases.
- Chlorophenyl and piperazine substitutions : These groups enhance solubility and bioavailability.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit potent anticancer properties. In particular, studies have shown that derivatives can inhibit the growth of several cancer cell lines, including neuroblastoma and glioblastoma.
-
In vitro Studies :
- A study demonstrated that pyrazolo[3,4-d]pyrimidines could induce significant tumor volume reduction in xenograft mouse models, with reductions exceeding 50% in certain cases .
- The cytotoxicity of these compounds was assessed against human neuroblastoma cell lines (SH-SY5Y), revealing IC50 values ranging from 1.90 μM to 12.03 μM depending on the formulation used (liposomal vs. free drug) .
- Mechanism of Action :
Anti-Tubercular Activity
In addition to anticancer effects, there is emerging evidence that pyrazolo[3,4-d]pyrimidines may possess anti-tubercular properties:
- A series of substituted compounds were evaluated against Mycobacterium tuberculosis, showing promising activity with IC50 values ranging from 1.35 to 2.18 μM for some derivatives .
- The most active compounds also demonstrated low cytotoxicity against human embryonic kidney cells (HEK-293), indicating a favorable therapeutic index.
Data Summary
| Activity Type | Cell Line/Organism | IC50 (μM) | Notes |
|---|---|---|---|
| Anticancer | SH-SY5Y Neuroblastoma | 1.90 - 12.03 | Liposomal formulations enhanced activity |
| Anti-Tubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | Low cytotoxicity on HEK-293 cells |
Case Study 1: Neuroblastoma Treatment
A study focused on the efficacy of a specific pyrazolo[3,4-d]pyrimidine derivative in a neuroblastoma xenograft model showed that treatment led to a significant reduction in tumor size compared to control groups. This highlights the potential of this compound as a candidate for further development in cancer therapies.
Case Study 2: Tuberculosis Inhibition
Another investigation assessed the anti-tubercular activity of various derivatives against Mycobacterium tuberculosis. Compounds with lower IC50 values were prioritized for further development due to their promising efficacy and safety profile.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazolo[3,4-d]pyrimidin-4-amine derivatives, and how do they apply to this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:
- Step 1 : React a pyrazolo[3,4-d]pyrimidine core (e.g., 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) with methylpiperazine under reflux in ethanol to introduce the 4-methylpiperazine group .
- Step 2 : Couple the intermediate with 3-chlorophenyl and phenyl groups via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and piperazine methyl groups (δ 2.3–2.5 ppm) .
- HRMS : Confirm molecular weight (e.g., expected [M+H]+ at ~465 Da).
- IR : Look for N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in structurally similar pyrimidines .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing the 4-methylpiperazine moiety while minimizing side products?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of methylpiperazine .
- Catalysis : Add catalytic Cu(I) bromide (0.1–1 mol%) to accelerate substitution, as demonstrated in analogous pyrazolo-pyrimidine syntheses .
- Temperature Control : Maintain 80–100°C to balance reaction rate and decomposition.
- Yield Comparison :
| Condition | Yield (%) | Side Products (%) |
|---|---|---|
| Ethanol, 12 h reflux | 65 | 15 (chloro byproduct) |
| DMF, CuBr, 8 h | 82 | 5 |
Q. What strategies resolve contradictions in biological activity data for pyrazolo[3,4-d]pyrimidine analogs?
- Methodological Answer :
- SAR Analysis : Systematically vary substituents (e.g., replace 3-chlorophenyl with 4-methoxyphenyl) to assess impact on target binding .
- Computational Docking : Model interactions with kinases (e.g., JAK2 or EGFR) using Schrödinger Suite to explain potency variations .
- In Vitro Validation : Test analogs in enzyme inhibition assays (IC50) and compare with computational predictions.
Q. How do intramolecular hydrogen bonds and crystal packing influence the compound’s stability and solubility?
- Methodological Answer :
- X-ray Analysis : As seen in similar pyrimidines, intramolecular N–H⋯N bonds (e.g., between pyrimidine N4 and piperazine N) stabilize the planar structure .
- Solubility Testing : Compare solubility in DMSO vs. aqueous buffers (pH 7.4). Low solubility (<10 µM) may correlate with crystalline packing dominated by C–H⋯π interactions .
Data Contradiction Analysis
Q. Conflicting reports on the regioselectivity of nucleophilic substitutions in pyrazolo[3,4-d]pyrimidines: How to address this?
- Methodological Answer :
- Isotopic Labeling : Use 15N-labeled methylpiperazine to track substitution sites via NMR .
- Competitive Reactions : Compare reactivity of 4-chloro vs. 6-chloro isomers under identical conditions. Evidence suggests 4-position is more reactive due to electronic effects .
Structure-Activity Relationship (SAR) Table
| Substituent Variation | Biological Activity (IC50, nM) | Key Observation |
|---|---|---|
| 3-Chlorophenyl (target compound) | 45 (JAK2) | Optimal balance of potency/solubility |
| 4-Methoxyphenyl | 120 | Reduced potency, improved solubility |
| 2-Fluorophenyl | 38 | Higher cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
